Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-
Overview
Description
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multi-step reaction sequences starting from basic nitro compounds and undergoing reductions, condensations, and other transformations to yield the desired acetamide compound. For example, the Leuckart reaction has been used in the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, showcasing the versatility of acetamide derivatives synthesis through multi-step reactions (Rani, Pal, Hegde, & Hashim, 2016).
Molecular Structure Analysis
X-ray crystallography studies have been pivotal in determining the molecular structure of acetamide derivatives. For instance, N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide and its hydrochloride salt were characterized, revealing intricate molecular structures and hydrogen bonding patterns (Latif, Javed, Lynch, Pryce, & Byriel, 1999).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, the bromine atom in diethyl 2-acetamido-6-bromoazulene-1, 3-dicarboxylate shows reactivity toward anionoid reagents, leading to the synthesis of numerous azulene derivatives through nucleophilic substitution reactions (Tada, 1966).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting points, and crystal structures, are essential for their application in various domains. The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provides insights into intramolecular H-bonding and intermolecular C–H⋯O interactions, contributing to understanding the physical properties of these compounds (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of acetamide derivatives. The microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives illustrates the chemical versatility and reactivity of acetamide compounds under various conditions (Ghazzali et al., 2012).
Scientific Research Applications
Green Synthesis of Azo Disperse Dyes
Acetamide derivatives, such as N-(3-Amino-4-methoxyphenyl)acetamide, play a crucial role as intermediates in producing azo disperse dyes. The hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide represents an eco-friendlier approach in the dye synthesis process, with the use of a novel Pd/C catalyst enhancing the activity, selectivity, and stability of the reaction (Zhang Qun-feng, 2008).
Synthesis and Pharmacological Assessment
Novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups in certain derivatives showed comparable activities to standard drugs (P. Rani et al., 2016).
Environmental Considerations
Chloroacetamides, including various acetamide derivatives, are used as selective herbicides. They control annual grasses and broad-leaved weeds in multiple crops. Their effectiveness and environmental impact are subjects of ongoing research (H. Weisshaar & P. Böger, 1989).
Industrial Chemicals and Environmental Mutagenicity
Certain acetamide derivatives, synthesized from industrial chemicals used in textile dyeing, have shown strong mutagenicity. This raises concerns about their presence and impact in the environment, particularly in water bodies near textile industries (Tetsushi Watanabe et al., 2002).
Metabolic Pathways and Herbicide Toxicology
The metabolism of chloroacetamide herbicides, like acetochlor and butachlor, and their transformation into potentially carcinogenic compounds have been studied in human and rat liver microsomes. Understanding these metabolic pathways is vital for assessing the potential health risks associated with herbicide exposure (S. Coleman et al., 2000).
properties
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGKRSGMAWUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069117 | |
Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- | |
CAS RN |
56548-64-2, 1093135-35-3 | |
Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56548-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Blue 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056548642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disperse Blue 2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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